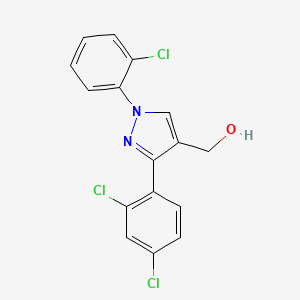
(1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of two chlorophenyl groups attached to a pyrazole ring, with a methanol group at the fourth position of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol typically involves the reaction of 2-chlorobenzaldehyde with 2,4-dichlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by the introduction of the methanol group at the fourth position. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups such as aldehydes, carboxylic acids, alcohols, amines, and thiols. These derivatives can have different chemical and biological properties, making them useful for various applications.
科学的研究の応用
(1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various pyrazole derivatives, which can be used as intermediates in organic synthesis.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to different biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its chemical structure.
類似化合物との比較
Similar Compounds
Similar compounds to (1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol include other pyrazole derivatives with different substituents on the phenyl rings or the pyrazole ring. Examples include:
- (1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanol
- (1-(2,4-Dichlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanol
- (1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl)methanol
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents on the pyrazole ring, which can lead to distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
618441-96-6 |
|---|---|
分子式 |
C16H11Cl3N2O |
分子量 |
353.6 g/mol |
IUPAC名 |
[1-(2-chlorophenyl)-3-(2,4-dichlorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H11Cl3N2O/c17-11-5-6-12(14(19)7-11)16-10(9-22)8-21(20-16)15-4-2-1-3-13(15)18/h1-8,22H,9H2 |
InChIキー |
MBXGOEHMXOTBRS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12019217.png)
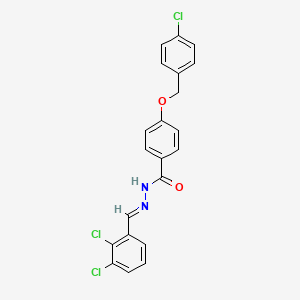
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019233.png)
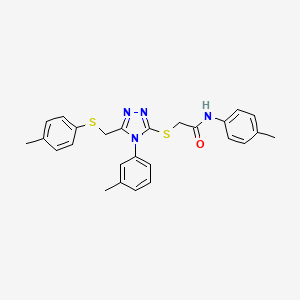
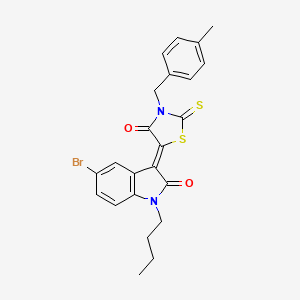
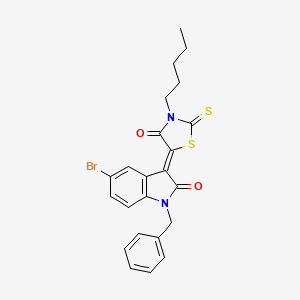
![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12019262.png)


![3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019272.png)
![4-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12019276.png)
![1-cyano-N-(2,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B12019286.png)
![3-({6-[(5E)-5-(3-{6-[(3-carboxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B12019290.png)
